EC330 is a novel, first-in-class steroidal small-molecule inhibitor of leukemia inhibitory factor (LIF) [, , ]. It plays a significant role in scientific research as a tool to study the role of LIF in various diseases, particularly cancer. EC330 exhibits anti-tumor activity by disrupting the LIF/LIFR signaling pathway, which is implicated in tumor growth, angiogenesis, and metastasis [, ].
The compound (8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule that falls within the category of steroid-like compounds. Its intricate structure suggests potential biological activity and applications in medicinal chemistry. The classification of this compound can be primarily attributed to its structural features that resemble steroid frameworks, along with the presence of various functional groups that may influence its pharmacological properties.
This compound is synthesized through advanced organic chemistry techniques and has been studied for its potential therapeutic effects. The classification includes:
The synthesis of this compound can be approached using retrosynthetic analysis, a method that involves breaking down the target molecule into simpler precursors. This process allows chemists to identify feasible synthetic routes. For example:
Advanced techniques such as computer-assisted synthesis planning can also be employed to predict reaction pathways and optimize yields based on computational models .
The molecular structure of this compound features several stereocenters, which are crucial for its biological activity. The stereochemistry is indicated by the (8S,11R,13S,14S,17S) configuration.
The compound can undergo various chemical reactions typical for organic compounds:
These reactions can be monitored using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) for purity and structural confirmation .
The mechanism of action for this compound is hypothesized based on its structural features:
Research into similar compounds indicates that modifications to the steroid framework can significantly alter pharmacodynamics and pharmacokinetics
Relevant analytical techniques such as mass spectrometry and elemental analysis are essential for confirming these properties .
This compound has potential applications in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2